AChE Inhibitory Potency: Ortho-Chlorobenzylthio Analog vs. In-Class Panel
In a study of seven pyrimidine‑5‑carboxylate derivatives, the compound bearing an ortho‑chlorobenzylthio substituent (compound 6, structurally analogous to CAS 7149‑61‑3) exhibited the most potent AChE inhibition (IC₅₀ = 14.89 nM), representing a 5.2‑fold improvement over the least potent analog in the series (IC₅₀ = 77.70 nM) [1]. The remaining five derivatives showed intermediate potency, underscoring a steep SAR cliff around the S‑substituent [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 14.89 nM (ortho‑chlorobenzylthio analog, compound 6) |
| Comparator Or Baseline | Other pyrimidine‑5‑carboxylate analogs in the same study (compounds 1‑5, 7): IC₅₀ range = 14.89–77.70 nM |
| Quantified Difference | 5.2‑fold difference between most and least potent analog; compound 6 is the most potent |
| Conditions | In vitro AChE enzyme inhibition assay (isolated enzyme); substrate: acetylthiocholine; detection: Ellman’s method. |
Why This Matters
For procurement targeting AChE-focused research, the ortho‑chlorobenzylthio substitution confers the highest potency within this well‑controlled analog panel, directly guiding compound selection for enzyme‑based screens.
- [1] Alım Z, Demir Y. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, 2026, DOI: 10.1007/s00210-026-05347-0. View Source
